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Compound of Interest

Compound Name: p-Methylcinnamaldehyde

Cat. No.: B151977

An In-depth Technical Guide to the Structural Analysis of (E)-3-(4-methylphenyl)prop-2-enal

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

(E)-3-(4-methylphenyl)prop-2-enal, a derivative of cinnamaldehyde, belongs to a class of
organic compounds known as chalcones and their precursors, which are of significant interest
in medicinal chemistry and materials science.[1][2] The molecule's structure, characterized by a
para-substituted phenyl ring conjugated with an a,B-unsaturated aldehyde, dictates its chemical
reactivity, biological activity, and physical properties. A precise and comprehensive structural
analysis is therefore not merely an academic exercise but a foundational requirement for any
application, from designing novel therapeutic agents to developing new materials.[3][4]

This guide provides an integrated, multi-technique approach to the structural elucidation of
(E)-3-(4-methylphenyl)prop-2-enal. We will move beyond simple data reporting to explain the
causal relationships behind methodological choices, ensuring a robust and self-validating
analytical workflow. The techniques discussed—spectroscopic and crystallographic—are
complementary, each providing a unique piece of the structural puzzle.

Core Physicochemical & Computed Properties

A foundational understanding begins with the molecule's basic properties. These data are
crucial for sample preparation, dosage calculations, and computational modeling.
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Property Value Source
Molecular Formula C10H100 PubChem[5]
Molecular Weight 146.19 g/mol PubChem[5]
CAS Number 1504-75-2 ChemicalBook][6]
Appearance Solid (typical for this class) Inferred

IUPAC Name (E)-3-(4-methylphenyl)prop-2- PubChem(5]

enal

p-Methylcinnamaldehyde, 3-(p-
Synonyms PubChem[5]
tolyl)prop-2-enal

Topological Polar Surface Area  17.1 A2 PubChem[5]

Complexity 141 PubChem][5]

Spectroscopic Characterization: A Multi-Faceted
Approach

Spectroscopy provides detailed information about the molecule's functional groups,
connectivity, and electronic environment.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting

Expertise & Causality: IR spectroscopy is the first line of analysis to confirm the presence of
key functional groups. For (E)-3-(4-methylphenyl)prop-2-enal, the most informative region of
the spectrum is where the carbonyl (C=0) and alkene (C=C) stretches appear. The conjugation
of the carbonyl group with both the phenyl ring and the propenal double bond is a critical
structural feature that directly influences the C=0 stretching frequency. This conjugation
delocalizes the tt-electrons, slightly weakening the C=0 double bond and shifting its absorption
to a lower wavenumber (frequency) compared to a simple saturated aldehyde.[7][8][9][10] This
shift is a key diagnostic indicator.

Expected IR Absorptions for (E)-3-(4-methylphenyl)prop-2-enal
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Wavenumber . . . .
Vibration Type Intensity Rationale
(cm™)
) o C-H bonds on the
Aromatic & Vinylic C- ) )
~3050-3000 Medium phenyl ring and C=C
H Stretch
double bond.
] ] ) C-H bonds of the
~2920-2850 Aliphatic C-H Stretch Medium
methyl (-CHs) group.
A highly diagnostic
pair of peaks for an
Aldehydic C-H Stretch ) aldehyde C-H bond.
~2830 & ~2720 i Medium, Sharp
(Fermi Doublet) The ~2720 cm™1 peak
is particularly useful.
[718]
Key diagnostic peak.
Frequency is lowered
C=0 Stretch (a,B- from the typical ~1730
1710-1685 Strong, Sharp
unsaturated) cm™! of saturated
aldehydes due to
conjugation.[9][10]
Corresponds to the
~1625 C=C Stretch (Vinylic) Medium-Strong double bond in the
propenal chain.
Skeletal vibrations of
C=C Stretch ) )
~1600, ~1495 ) Medium the para-substituted
(Aromatic)

phenyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

o Sample Preparation: Place a small, powdered sample of (E)-3-(4-methylphenyl)prop-2-enal
directly onto the ATR crystal (e.g., diamond or germanium). No solvent or pellet pressing is
required.
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» Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Collect a background spectrum of the clean, empty ATR crystal.

e Analysis: Acquire the sample spectrum over the range of 4000-650 cm~1. The instrument's
software will automatically ratio the sample spectrum against the background to produce the
final absorbance or transmittance spectrum.

o Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or
acetone) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton

Expertise & Causality: 1H and 3C NMR are unparalleled for establishing the precise
connectivity of atoms. For (E)-3-(4-methylphenyl)prop-2-enal, *H NMR will confirm the trans (E)
stereochemistry of the double bond through the large coupling constant (J-value) between the
vinylic protons. The chemical shifts of the protons and carbons provide detailed information
about their electronic environment, with deshielding effects observed for atoms near the
electronegative oxygen and within the conjugated system.

Expected *H NMR Spectral Data (500 MHz, CDCls)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale &
Coupling

Doublet (d)

1H

Aldehyde (-CHO)

Coupled to the
adjacent vinylic
proton (HB). J =
7.5 Hz. Highly
deshielded due
to the
electronegative

oxygen.

Doublet (d)

2H

Aromatic (H-2,
H-6)

Protons on the
phenyl ring ortho

to the propenal

group.

Doublet of
Doublets (dd)

1H

Vinylic (Ha)

Coupled to the
aldehyde proton
and the other
vinylic proton
(HB). Ja,B = 15-
16 Hz, Ja,CHO =
7.5 Hz.

Doublet (d)

2H

Aromatic (H-3,
H-5)

Protons on the
phenyl ring meta
to the propenal

group.

Doublet of
Doublets (dd)

1H

Vinylic (HB)

Coupled to Ha.
The large
coupling
constant (J = 15-
16 Hz) is
definitive for the
trans (E)

configuration.[11]
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Protons of the
~2.4 Singlet (s) 3H Methyl (-CHs3) methyl group on
the phenyl ring.

Expected 3C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment Rationale
Aldehyde carbonyl carbon,
~194 C=0 . .
highly deshielded.[9]
Vinylic carbon attached to the
~153 Cp _
phenyl ring.
) Quaternary aromatic carbon
~142 C-4 (Aromatic)
attached to the methyl group.
] Quaternary aromatic carbon
~132 C-1 (Aromatic) )
attached to the propenal chain.
~130 C-3, C-5 (Aromaitic) Aromatic CH carbons.
~129 C-2, C-6 (Aromatic) Aromatic CH carbons.
Vinylic carbon adjacent to the
~128 Ca
carbonyl group.
~21.5 -CHs Methyl carbon.[12]

Experimental Protocol: *H and 3C NMR

o Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCIs) in a 5 mm NMR tube.

o Shimming: Place the tube in the NMR spectrometer and perform automated or manual
shimming to optimize the magnetic field homogeneity.

e 1H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters
include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
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e 13C Acquisition: Acquire a proton-decoupled 3C spectrum. This often requires a larger
number of scans than *H NMR due to the low natural abundance of 13C.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum
to the residual solvent peak or tetramethylsilane (TMS).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the
Conjugated System

Expertise & Causality: UV-Vis spectroscopy is highly effective for analyzing compounds with
conjugated Tt-systems.[13][14] The extended conjugation in (E)-3-(4-methylphenyl)prop-2-enal
—spanning the phenyl ring, the C=C double bond, and the C=0 group—significantly lowers the
energy gap between the highest occupied molecular orbital (HOMO) and the lowest
unoccupied molecular orbital (LUMO).[15][16] This allows the molecule to absorb UV light,
promoting a Tt — TT* electronic transition. The wavelength of maximum absorbance (Amax) is
directly related to the extent of conjugation; larger conjugated systems absorb at longer
wavelengths.[17]

Experimental Protocol: UV-Vis Spectroscopy
o Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.

o Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A
typical concentration is in the micromolar (10> to 10-° M) range.

e Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer
(this is the blank or reference).

e Measurement: Fill a second quartz cuvette with the sample solution and place it in the
spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the
absorbance spectrum.

e Analysis: Identify the wavelength of maximum absorbance, Amax. For (E)-3-(4-
methylphenyl)prop-2-enal, a strong absorption peak is expected in the 280-320 nm range,
characteristic of its extended styryl-like chromophore.
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Mass Spectrometry (MS): Determining Mass and
Fragmentation

Expertise & Causality: Mass spectrometry provides the exact molecular weight and valuable
structural information through fragmentation patterns. Electron lonization (MS) is a common
technique that bombards the molecule with high-energy electrons, creating a radical cation (the
molecular ion, M+e) which can then break apart in predictable ways. The fragmentation pattern
is a fingerprint that helps confirm the structure.

Expected Mass Spectrum Data (Electron lonization)

m/z (mass-to-charge ratio) Interpretation Rationale

The parent peak,

corresponding to the intact
146 [M]*e (Molecular lon) molecule CioH100%e. Its

presence confirms the

molecular weight.

Loss of a single hydrogen
atom, often the aldehydic

145 [M-H]* proton. A very common
fragmentation for aldehydes.
[18]

Loss of the methyl group from
131 [M-CHs]* _
the tolyl ring.

Loss of the formyl radical (-
117 [M-CHOJ* CHO), a characteristic

fragmentation of aldehydes.

Tropylium ion, a very stable
fragment resulting from

91 [C7H7]* cleavage of the propenal side
chain, characteristic of toluene-

like structures.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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o Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

« Injection: Inject a small volume (e.g., 1 pL) of the solution into the GC inlet, where it is
vaporized.

e Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary
column. The compound is separated from any impurities based on its boiling point and
interaction with the column's stationary phase.

« lonization: As the compound elutes from the GC column, it enters the MS ion source (e.g.,
an electron ionization source).

o Detection: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based
on their m/z ratio and detected, generating the mass spectrum.

Definitive Structure: X-ray Crystallography

Expertise & Causality: While spectroscopic methods provide powerful evidence for connectivity
and functional groups, only single-crystal X-ray crystallography can deliver an unambiguous,
three-dimensional map of the atomic positions in the solid state.[4] This technique is the gold
standard for determining bond lengths, bond angles, and the overall conformation and planarity
of the molecule. For chalcone-like structures, crystallography confirms the E-configuration of
the double bond and reveals the extent of planarity enforced by the conjugated system.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystallization (Rate-Limiting Step): The primary challenge is to grow a single, high-quality
crystal. This is often achieved by slow evaporation of a solvent from a saturated solution of
the compound, vapor diffusion, or solvent layering techniques. A range of solvents should be
screened.

o Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a
microscope and mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream
of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and irradiated with a
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monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is
rotated.

» Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The atomic positions are solved using direct methods or

Patterson methods and then refined to best fit the experimental data, yielding the final

molecular structure.[19]

Integrated Analytical Workflow

No single technique provides the complete picture. The synergy between these methods forms

a robust, self-validating workflow for structural elucidation.
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Caption: Integrated workflow for the structural elucidation of (E)-3-(4-methylphenyl)prop-2-enal.

Safety & Handling

As with any chemical substance, proper safety protocols must be observed. (E)-3-(4-
methylphenyl)prop-2-enal and its analogues are organic aldehydes and should be handled with
care.

o Personal Protective Equipment (PPE): Always wear safety goggles with side shields,
chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]

« Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of any dust or vapors.[20] Avoid contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials and sources of ignition.[20]

o Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not
allow the chemical to enter drains.[20]

Conclusion

The structural analysis of (E)-3-(4-methylphenyl)prop-2-enal is a quintessential example of
modern chemical characterization. It requires a logical, multi-pronged strategy where each
analytical technigue provides distinct yet complementary data. IR and UV-Vis spectroscopy
rapidly confirm key functional and electronic features, while mass spectrometry establishes the
molecular weight and fragmentation pathways. NMR spectroscopy provides the definitive map
of atomic connectivity and stereochemistry in solution. Finally, when a suitable crystal can be
obtained, X-ray crystallography offers the ultimate proof of the three-dimensional structure. By
integrating these techniques, researchers can achieve an unambiguous and comprehensive
understanding of the molecule, which is the absolute prerequisite for its successful application
in drug discovery and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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